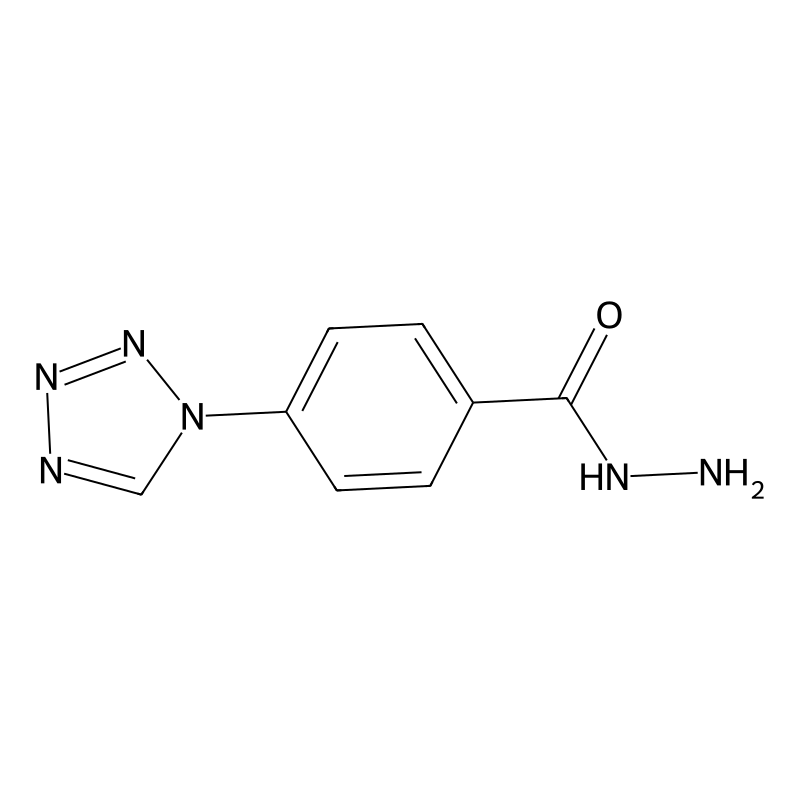

4-(1H-tetrazol-1-yl)benzohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- The specific methods of application or experimental procedures for this compound in chemical synthesis can vary widely depending on the specific reaction or process being carried out. Unfortunately, I couldn’t find detailed technical parameters for its use in this context .

- The outcomes of using this compound in chemical synthesis would also depend on the specific reaction or process. In general, it could be used to create a variety of different compounds .

- Tetrazole and its derivatives, including 4-(1H-tetrazol-1-yl)benzohydrazide, play a very important role in medicinal and pharmaceutical applications .

- The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

- The outcomes of using this compound in medicinal and pharmaceutical applications could include the creation of new drugs or treatments. The specific results would depend on the particular application .

- 1,2,4-triazole benzoic acid hybrids, which could potentially include 4-(1H-tetrazol-1-yl)benzohydrazide, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

- The specific methods of application or experimental procedures for this compound in anticancer research would likely involve laboratory testing and potentially clinical trials .

- The outcomes of using this compound in anticancer research could potentially include the development of new anticancer drugs or treatments .

Chemical Synthesis

- 4-(1H-tetrazol-1-yl)benzohydrazide is a chemical compound with the molecular formula

C8H8N6OC_8H_8N_6OC8H8N6O

. It is used in chemical synthesis .Medicinal and Pharmaceutical Applications

Anticancer Research

- Tetrazole derivatives, including 4-(1H-tetrazol-1-yl)benzohydrazide, could potentially be used in the creation of energetic materials .

- The specific methods of application or experimental procedures for this compound in energetic materials would likely involve laboratory synthesis and testing .

- The outcomes of using this compound in energetic materials could potentially include the development of new materials with high energy capacity, high density, and short ignition delay times .

- 4-(1H-tetrazol-1-yl)benzohydrazide could potentially be used in proteomics research .

- The specific methods of application or experimental procedures for this compound in proteomics research would likely involve laboratory testing and potentially clinical trials .

- The outcomes of using this compound in proteomics research could potentially include the development of new insights into protein structure and function .

- Certain synthesized compounds related to 4-(1H-tetrazol-1-yl)benzohydrazide showed a significant cytotoxic effect .

- The specific methods of application or experimental procedures for this compound in cytotoxic research would likely involve laboratory testing and potentially clinical trials .

- The outcomes of using this compound in cytotoxic research could potentially include the development of new cytotoxic drugs or treatments .

Energetic Materials

Proteomics Research

Cytotoxic Research

- 4-(1H-tetrazol-1-yl)benzohydrazide is a chemical compound that can be used in various chemical research .

- The specific methods of application or experimental procedures for this compound in chemical research would likely involve laboratory synthesis and testing .

- The outcomes of using this compound in chemical research could potentially include the development of new chemical reactions or processes .

- 4-(1H-tetrazol-1-yl)benzohydrazide is a biochemical that can be used in proteomics research .

- The specific methods of application or experimental procedures for this compound in proteomics research would likely involve laboratory testing and potentially clinical trials .

- The outcomes of using this compound in proteomics research could potentially include the development of new insights into protein structure and function .

- The BTB-based ionic liquids are hypergolic with oxidizers and show superior energy capacity with high positive HOF (often ≥2.0 kJ g−1), high density (≥1.2 g cm−3), high density impulse (often ≥367 s g cm−3) and short ignition delay times (<20 ms) .

- Our results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Chemical Research

Proteomics Research

Energetic Materials

Anticancer Research

Cytotoxic Research

4-(1H-tetrazol-1-yl)benzohydrazide is an organic compound characterized by the presence of a benzohydrazide moiety and a tetrazole ring. Its chemical formula is C₈H₈N₆O, and it possesses a molecular weight of approximately 196.19 g/mol. The compound features a hydrazide functional group, which is known for its reactivity in various chemical transformations, as well as the tetrazole ring that contributes to its biological properties .

- Hydrazinolysis: 4-(1H-tetrazol-1-yl)benzohydrazide can react with aldehydes to form Schiff bases, which are significant in organic synthesis .

- Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with various electrophiles, enhancing its utility in synthetic pathways .

- Decomposition: Under certain conditions, the tetrazole ring may decompose to release nitrogen gas, which can be exploited in specific applications such as propellant formulations.

Research indicates that 4-(1H-tetrazol-1-yl)benzohydrazide exhibits notable biological activities:

- Antioxidant Properties: Studies have demonstrated that this compound displays antioxidant activity, making it a candidate for further exploration in pharmaceuticals aimed at combating oxidative stress .

- Antinociceptive Activity: Some derivatives of tetrazole compounds have shown promise in pain relief applications, indicating potential analgesic properties .

- Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties, although further investigation is required to establish its efficacy against specific pathogens.

The synthesis of 4-(1H-tetrazol-1-yl)benzohydrazide typically involves several steps:

- Formation of Ethyl 4-(1H-tetrazol-1-yl)benzoate: This is achieved by reacting p-amino ethyl benzoate with sodium azide and triethyl orthoformate under reflux conditions in glacial acetic acid .

- Conversion to Benzohydrazide: The ethyl ester is then treated with hydrazine hydrate to yield 4-(1H-tetrazol-1-yl)benzohydrazide through hydrazinolysis .

The unique properties of 4-(1H-tetrazol-1-yl)benzohydrazide make it suitable for various applications:

- Pharmaceuticals: Its antioxidant and potential antimicrobial properties position it as a candidate for drug development.

- Material Science: The compound's ability to release nitrogen upon decomposition may find applications in materials that require controlled release mechanisms.

- Organic Synthesis: As a versatile intermediate, it can be used in the synthesis of more complex organic molecules.

Interaction studies involving 4-(1H-tetrazol-1-yl)benzohydrazide have focused on its reactivity with biological targets. For instance:

- Enzyme Inhibition: Some derivatives have been screened for their ability to inhibit specific enzymes related to disease pathways.

- Binding Studies: Investigations into how the compound interacts with biomolecules could provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural characteristics with 4-(1H-tetrazol-1-yl)benzohydrazide. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-substituted 1H-tetrazoles | Contains a tetrazole ring | Known for diverse biological activities |

| Benzohydrazides | Contains hydrazide functional groups | Often used in pharmaceuticals |

| Tetrazole derivatives | Various substitutions on the tetrazole ring | Exhibits a wide range of chemical reactivity |

While these compounds share similarities with 4-(1H-tetrazol-1-yl)benzohydrazide, its specific combination of the benzohydrazide and tetrazole functionalities sets it apart, particularly regarding its potential applications in medicinal chemistry.